4-Ethyl-1,2-oxazole-3-carboxylic acid
Description
Overview of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis
Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, represents a cornerstone scaffold in the field of organic synthesis and medicinal chemistry. nih.gov The oxazole nucleus is a common motif found in a wide array of natural products and biologically active synthetic molecules. nih.govbeilstein-journals.org This prevalence has driven the development of numerous synthetic methodologies to construct and functionalize the oxazole ring.
Classic methods for oxazole synthesis, such as the Robinson–Gabriel synthesis (cyclodehydration of 2-acylaminoketones) and the van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide), have been foundational. nih.gov Contemporary organic synthesis has expanded upon these with novel strategies, including metal-catalyzed reactions and multi-component approaches that offer greater efficiency and molecular diversity. beilstein-journals.orgnih.govorganic-chemistry.org For instance, modern methods focus on the direct synthesis of substituted oxazoles from readily available starting materials like carboxylic acids. acs.orgthieme-connect.com These advanced protocols often provide advantages such as milder reaction conditions, broader substrate scope, and improved yields. thieme-connect.com The versatility of the oxazole ring makes it a privileged building block for creating complex molecules with potential applications in pharmaceuticals and material science. nih.govbeilstein-journals.org
| Synthesis Method | Key Reactants | Description |
|---|---|---|
| Robinson–Gabriel Synthesis | 2-Acylamino ketones | An intramolecular cyclodehydration reaction, typically mediated by a dehydrating agent like sulfuric acid. nih.gov |
| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | A condensation reaction that proceeds in the presence of an acid catalyst. nih.gov |
| van Leusen Reaction | Aldehydes and Tosylmethyl isocyanide (TosMIC) | A versatile method for forming the oxazole ring from an aldehyde precursor. nih.gov |
| Direct Synthesis from Carboxylic Acids | Carboxylic acids and isocyanoacetates | A modern, efficient approach that activates the carboxylic acid in situ, followed by reaction with an isocyanide component and cyclization. acs.org |
Significance of Carboxylic Acid Functionalities in Heterocyclic Systems
The carboxylic acid group (-COOH) is a pivotal functional group in organic chemistry, and its incorporation into heterocyclic systems imparts a range of significant properties. Its acidic nature allows it to act as a proton donor, which can be critical for molecular interactions, such as binding to biological targets. Furthermore, the polarity of the carboxylic acid group can influence the solubility of the entire molecule.
In the context of drug design and medicinal chemistry, the carboxylic acid moiety is a key determinant in drug-target interactions due to its ability to form strong electrostatic and hydrogen-bond interactions. It is also a versatile synthetic handle. The carboxylic acid can be readily converted into a variety of derivatives, including esters, amides, and acid halides, providing a gateway for further molecular elaboration and the synthesis of compound libraries for biological screening. acs.org This functional group is a common feature in many established pharmaceutical agents.
| Property | Description |
|---|---|
| Acidity | Acts as a Brønsted-Lowry acid, donating a proton. This is crucial for binding to biological receptors and influencing pH-dependent solubility. |
| Hydrogen Bonding | Can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O), influencing physical properties like boiling point and solubility. |
| Polarity | The carboxyl group is highly polar, which generally increases water solubility for smaller molecules. |
| Synthetic Handle | Readily converted into esters, amides, acid chlorides, and other derivatives, allowing for extensive chemical modification. acs.org |
Research Landscape of 4-Ethyl-1,2-oxazole-3-carboxylic Acid and Related Structures
Detailed research focusing specifically on this compound is limited in publicly accessible scientific literature. It is not a commonly cited compound in major research articles or reviews on oxazole chemistry. However, the research landscape can be understood by examining related structures and general synthetic methods applicable to its formation. The 1,2-oxazole ring is also known as isoxazole (B147169).
The synthesis of substituted isoxazole-3-carboxylates and isoxazole-4-carboxylates is well-documented. For instance, methods have been developed for preparing various 2-alkyl- and 2-aryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid starting from isoxazole precursors. beilstein-journals.org The synthesis of compounds like 3-Ethyl-5-methylisoxazole-4-carboxylic acid and 5-Methylisoxazole-3-carboxylic acid is established, and these compounds are commercially available, indicating their utility as building blocks in further synthetic applications. thermofisher.comsigmaaldrich.comsigmaaldrich.com These related structures serve as important reference points for predicting the chemical behavior and potential synthetic routes toward this compound. The general principles of heterocyclic synthesis suggest that its preparation could be achieved through cycloaddition reactions or by functionalizing a pre-formed isoxazole ring.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Properties |
|---|---|---|---|
| This compound | C6H7NO3 | 141.12 | Data not widely available |
| Ethyl 4-acetyl-1,2-oxazole-3-carboxylate | C8H9NO4 | 183.2 | Listed as a chemical intermediate. biosynth.com |
| 3-Ethyl-5-methylisoxazole-4-carboxylic acid | C7H9NO3 | 155.15 | Solid, melting point 121-125 °C. sigmaaldrich.com |
| 5-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 127.10 | Solid, melting point 106-110 °C. Used as a reactant for preparing kinase inhibitors. sigmaaldrich.com |
| Ethyl 3-methylisoxazole-4-carboxylate | C7H9NO3 | 155.15 | Ester derivative of a related acid. ncats.io |
| Ethyl 4H- acs.orgbenzopyrano[3,4-d] beilstein-journals.orgacs.orgoxazole-3-carboxylate | C13H11NO4 | 245.23 | A more complex, fused-ring system. chemdiv.com |
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-10-7-5(4)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTDQSZZLOQVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260621-18-8 | |
| Record name | 4-ethyl-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Ethyl 1,2 Oxazole 3 Carboxylic Acid and Analogues
Established Synthetic Pathways to 1,2-Oxazole-3-carboxylic Acids
Traditional methods for synthesizing the 1,2-oxazole-3-carboxylic acid scaffold have been well-documented, providing reliable and versatile routes to this important class of compounds. These pathways often involve cyclization reactions, cycloaddition strategies, and the hydrolysis of ester precursors.
Cyclization Reactions from Activated Carboxylic Acid Derivatives
One of the foundational methods for constructing the 1,2-oxazole ring is through the cyclization of appropriately functionalized acyclic precursors. A common strategy involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov This approach is a primary pathway to forming the 1,2-oxazole core. nih.gov
For the synthesis of a 3-carboxylic acid derivative, a suitable starting material would be a derivative of a 1,3-dicarbonyl compound where one of the carbonyl groups is part of an activated carboxylic acid. For instance, the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester, which then undergoes cyclization with hydroxylamine, is a reported strategy for producing regioisomeric 1,2-oxazole derivatives. nih.gov
A plausible reaction pathway could involve an activated carboxylic acid derivative that reacts to form an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,2-oxazole product. nih.gov
[3+2] Cycloaddition Approaches for Oxazole (B20620) Ring Formation
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings like 1,2-oxazoles. nih.gov This approach typically involves the reaction of a nitrile oxide (as the 1,3-dipole) with an alkene or an alkyne. nih.gov
To synthesize 4-Ethyl-1,2-oxazole-3-carboxylic acid, this strategy would involve the cycloaddition of a nitrile oxide with an ethyl-substituted alkyne bearing a carboxyl group or a precursor to it. For example, the reaction of arynes with oxaziridines has been reported as a novel synthetic route to dihydrobenzisoxazoles, which involves a [3+2] cycloaddition with C-O bond cleavage of the oxaziridine. nih.gov While this specific example leads to a fused ring system, the underlying principle of [3+2] cycloaddition is broadly applicable.
The following table illustrates representative examples of [3+2] cycloaddition reactions for the formation of substituted oxazoles.
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Nitrile Oxides | Alkynes | Not specified | 1,2-Oxazoles | nih.gov |
| Arynes | Oxaziridines | CsF, 65 °C | Dihydrobenzisoxazoles | nih.gov |
| Pyridinium 1,4-zwitterionic thiolates | CF3CN | Not specified | 2-Trifluoromethyl thiazoles | rsc.org |
Hydrolysis of Ester Precursors to Yield Carboxylic Acids
A common and straightforward method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound synthesis, a synthetic route would first target the corresponding ester, such as ethyl or methyl 4-ethyl-1,2-oxazole-3-carboxylate. This ester can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
For instance, a practical synthesis of 1,3-oxazole involved the preparation of ethyl oxazole-4-carboxylate, which was then subjected to saponification followed by decarboxylation. researchgate.net This highlights the general applicability of using ester hydrolysis as a final step in the synthesis of heterocyclic carboxylic acids. The synthesis of 5-aminolevulinic acid (5-ALA) also demonstrated this principle, where the resulting oxazole was hydrolyzed using 6 N HCl at 100 °C. acs.org
Advanced and Green Synthetic Strategies
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced strategies often focus on avoiding harsh reagents, minimizing waste, and reducing reaction times.
Metal-Free Synthetic Routes and Catalysis
The development of metal-free synthetic methods is a key area of green chemistry, aiming to avoid the toxicity and cost associated with transition-metal catalysts. rsc.orgresearchgate.net For the synthesis of oxazoles, several metal-free approaches have been reported.
One strategy involves the efficient metal-free C–O bond cleavage of an ester using amines to synthesize substituted oxazoles. rsc.org This method proceeds under metal-free conditions, combining C–O bond cleavage with C–N and C–O bond formation in a one-pot reaction to give moderate to excellent yields. rsc.org Another metal-free approach is the [2+2+1] annulation of alkynes, nitriles, and oxygen atoms mediated by PhIO with TfOH or Tf2NH to regioselectively assemble substituted oxazole compounds. acs.org
The table below summarizes some metal-free synthetic routes for oxazole formation.
| Reactants | Reagents/Conditions | Product | Reference |
| Ester, Amines | Iodine (oxidant) | Substituted Oxazoles | rsc.org |
| Alkynes, Nitriles, O-atoms | PhIO, TfOH or Tf2NH | 2,4-Disubstituted and 2,4,5-Trisubstituted Oxazoles | acs.org |
Microwave-Assisted and Ultrasound-Mediated Synthesis
Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis to accelerate reactions, improve yields, and enhance selectivity. benthamdirect.com
Microwave-assisted synthesis has been successfully applied to the [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles in excellent yields. nih.govacs.org For example, using microwave irradiation at 65 °C for 8 minutes resulted in a 96% yield of 5-phenyl oxazole. nih.govacs.org This technique offers significant advantages in terms of reduced reaction times and improved efficiency compared to conventional heating. benthamdirect.comias.ac.in
Ultrasound-mediated synthesis, or sonochemistry, is another green technique that can enhance chemical reactivity. nih.gov While reports on the ultrasonic synthesis of 1,2-oxazoles are less common, the application of ultrasound has been shown to improve reaction times and yields in the synthesis of other azole derivatives. nih.gov For instance, ultrasound irradiation has been used in the one-pot, three-component synthesis of isoxazolines. nih.gov The use of simultaneous microwave and ultrasound irradiation has also been explored for the synthesis of pyrazole (B372694) and isoxazole (B147169) systems, demonstrating a significant reduction in reaction time. researchgate.net
| Technique | Reactants | Conditions | Product | Yield | Time | Reference |
| Microwave | Aryl aldehydes, TosMIC | K3PO4, Isopropanol, 65°C | 5-Substituted oxazoles | up to 96% | 8 min | nih.govacs.org |
| Ultrasound | Aldehydes, Hydroxylamine | TCCA, Water, Room Temp. | Isoxazolines | Good to excellent | Shorter reaction times | nih.gov |
| Microwave/Ultrasound | β-dicarbonyl compounds, Hydroxylamine | Not specified | Isoxazole derivatives | Good | 10-20 min | researchgate.net |
Continuous Flow Methodologies in Oxazole Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds like oxazoles, offering advantages in terms of safety, scalability, and reaction control. durham.ac.uk A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles, demonstrating the capability to produce gram quantities of material. durham.ac.uk This automated platform allows for rapid screening of reaction parameters and incorporates on-chip mixing and columns with solid-supported reagents to streamline the synthesis process. durham.ac.uk
In a typical flow synthesis of 4,5-disubstituted oxazoles, a key step involves a base-catalyzed intramolecular cyclization. durham.ac.uk The reaction stream is passed through a cartridge containing a solid-supported base, such as PS-BEMP, which facilitates rapid cyclization to yield the desired oxazole product. durham.ac.uk The efficiency of this transformation can be influenced by factors such as the mixing time before contact with the base and the reaction temperature. durham.ac.uk For certain substrates, heating the solution as it passes through the base-containing column can significantly improve yields and purities. durham.ac.uk This approach avoids traditional workup procedures, as the product is obtained in high purity after solvent evaporation. durham.ac.uk
The versatility of continuous flow systems has been demonstrated in the synthesis of various oxazole derivatives. nih.gov For instance, the synthesis of a bisoxazole core has been achieved using a Vapourtec R2+/R4 flow system, which circumvents laborious batch protocols. nih.gov This process can involve coupling reactions, cyclodehydration, and subsequent transformations, all performed in a continuous manner. nih.gov The use of polymer-supported reagents and scavengers within the flow system facilitates purification, eliminating the need for aqueous extractions and column chromatography. nih.gov
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| N-propargylamides | Zn(OTf)2, trifluoropyruvates | Oxazoles with a CF3-substituted alcohol unit | Moderate to good | researchgate.net |
| 5-pentenoic acid, (±)-serine methyl ester | CDI, triethylamine, then cyclodehydration | Bisoxazole precursor | Not specified | nih.gov |
| Various aldehydes and TosMIC | K2CO3, methanol, reflux | 5-substituted oxazoles | High | nih.gov |
Regioselective Synthesis of Substituted Oxazole Carboxylic Acid Scaffolds
The regioselective synthesis of oxazole carboxylic acids is crucial for creating structurally defined building blocks for various applications. One primary pathway to construct the 1,2-oxazole ring system involves the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine hydrochloride. beilstein-journals.orgnih.gov A notable method for achieving regioselectivity is the synthesis of β-enamino ketoesters, which then undergo cyclization with hydroxylamine to form regioisomerically substituted 1,2-oxazoles. beilstein-journals.orgnih.gov
This strategy has been successfully employed to prepare methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org The synthesis begins with the preparation of β-keto esters from N-Boc-protected cyclic amino acids. beilstein-journals.org These β-keto esters are then reacted with N,N-dimethylformamide dimethylacetal to yield β-enamino ketoesters, which upon treatment with hydroxylamine hydrochloride, provide the desired regioisomeric 1,2-oxazole-4-carboxylates. beilstein-journals.org The structural assignment of the resulting products can be unambiguously confirmed using various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction. beilstein-journals.org
Another approach to regioselectively functionalize the oxazole scaffold involves successive metalations. figshare.comnih.govfigshare.com Using TMP-bases of magnesium (TMPMgCl·LiCl) or zinc (TMPZnCl·LiCl), commercially available oxazole can be metalated to form stable magnesiated or zincated species. figshare.comnih.govfigshare.com These intermediates readily react with a variety of electrophiles, such as acid chlorides, to introduce substituents at specific positions on the oxazole ring, leading to the formation of highly functionalized oxazoles. figshare.comnih.govfigshare.com
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| N-Boc-protected cyclic amino acids | Meldrum's acid, EDC·HCl, DMAP, then methanolysis | β-keto esters | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates (after further steps) | beilstein-journals.org |
| β-keto esters | N,N-dimethylformamide dimethylacetal | β-enamino ketoesters | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates (after cyclization) | beilstein-journals.org |
| Oxazole | TMPMgCl·LiCl or TMPZnCl·LiCl | Magnesiated or zincated oxazole | 2,4,5-trisubstituted oxazoles (after reaction with electrophiles) | figshare.comnih.govfigshare.com |
Late-Stage Functionalization Strategies Applied to Oxazole Cores
Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications to complex molecules, such as pharmaceuticals, at a late step in the synthetic sequence. nih.gov This approach allows for the efficient generation of analogues without the need to re-synthesize the core structure from scratch. nih.gov
For oxazole cores, LSF can be achieved through various methods, including directed C-H activation. While specific examples for this compound are not detailed, general principles of heterocyclic functionalization can be applied. For instance, the development of complementary methods for the direct arylation of oxazoles at either the C-2 or C-5 position with high regioselectivity has been reported. organic-chemistry.org The choice of phosphine (B1218219) ligand in a palladium-catalyzed reaction can direct the arylation to a specific position, with polar solvents favoring C-5 arylation and nonpolar solvents favoring C-2 arylation. organic-chemistry.org
Another LSF approach involves the functionalization of pre-existing groups on the oxazole ring. For example, a carboxylic acid group could be a handle for further modifications. A recently developed method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids highlights the reactivity of this functional group. acs.org This transformation proceeds through the in situ formation of an acylpyridinium salt, which then reacts with an isocyanoacetate. acs.org The practicality of this method has been demonstrated through the late-stage functionalization of bioactive compounds. acs.org
| Substrate | Reaction Type | Reagents/Catalyst | Functionalization Position | Reference |
| Oxazoles | Direct Arylation | Palladium catalyst, task-specific phosphine ligands | C-2 or C-5 | organic-chemistry.org |
| Carboxylic Acids | [3+2]-Cycloaddition | Triflylpyridinium reagent, isocyanoacetates | Forms 4,5-disubstituted oxazoles | acs.orgthieme-connect.com |
| Tertiary Amides/Lactams | Reductive Functionalization | Iridium catalyst, TMDS, NIITP, carboxylic acid | α-amino 1,3,4-oxadiazole (B1194373) formation | nih.gov |
Reactivity and Mechanistic Investigations of 4 Ethyl 1,2 Oxazole 3 Carboxylic Acid
Fundamental Reaction Pathways
The fundamental reaction pathways of 4-Ethyl-1,2-oxazole-3-carboxylic acid involve the synthesis of its core heterocyclic structure and the subsequent transformations of its carboxylic acid side chain.
The 1,2-oxazole (isoxazole) ring is a key structural motif in a variety of biologically active compounds. Its synthesis can be achieved through several established mechanistic pathways. The two primary and most versatile methods for constructing the 1,2-oxazole ring system are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632). nih.gov
In the context of synthesizing this compound, a plausible approach involves the reaction of a β-keto ester derivative with hydroxylamine. The reaction between a β-enamino ketoester and hydroxylamine can proceed through two potential routes. nih.gov In the first pathway, the initial reaction forms an intermediate which eliminates a molecule of dimethylamine, followed by intramolecular cyclization and dehydration to yield the final 1,2-oxazole product. nih.gov An alternative route involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety to form a different intermediate that subsequently cyclizes and dehydrates. nih.gov
| Reaction Pathway | Key Reactants | General Mechanism | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide and an Alkyne (e.g., ethyl pent-2-ynoate) | A concerted [3+2] cycloaddition reaction where the nitrile oxide acts as the 1,3-dipole and the alkyne acts as the dipolarophile to form the isoxazole (B147169) ring directly. | nih.gov |
| Condensation-Cyclization | A 1,3-dicarbonyl compound (e.g., a derivative of 2-formyl-3-oxopentanoic acid) and Hydroxylamine | Initial condensation of hydroxylamine with one carbonyl group, followed by intramolecular cyclization via attack of the hydroxylamine nitrogen on the second carbonyl group, and subsequent dehydration to form the aromatic 1,2-oxazole ring. | nih.gov |
The carboxylic acid group at the 3-position of the isoxazole ring is a versatile handle for further chemical modifications. Standard organic transformations can be applied to this group to generate a variety of derivatives, such as esters and amides, or it can be removed entirely via decarboxylation.
Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several methods, most notably the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. masterorganicchemistry.com
Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. lookchemmall.com Direct reaction with an amine is generally not feasible. Common methods involve the use of coupling agents. These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an acyl phosphate), which is then readily attacked by the amine to form the amide bond. lookchemmall.com A variety of aliphatic and aromatic amines can be used in these reactions to produce a diverse range of amide derivatives. lookchemmall.comresearchgate.net
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 4-Ethyl-1,2-oxazole-3-carboxylate ester | masterorganicchemistry.comchemguide.co.uk |
| Amidation | Amine (R'R''NH), Coupling Agent, Base (e.g., K₂CO₃) | 4-Ethyl-1,2-oxazole-3-carboxamide | lookchemmall.comresearchgate.net |
Decarboxylation is the removal of the carboxyl group as carbon dioxide. The decarboxylation of heteroaromatic carboxylic acids can often be achieved by heating, sometimes in the presence of a catalyst. For instance, pyrazole (B372694) carboxylic acids can undergo decarboxylation to yield the parent pyrazole. pharmdbm.com It is plausible that this compound could undergo a similar reaction under thermal conditions to yield 4-ethyl-1,2-oxazole. The stability of the resulting carbanion intermediate at the 3-position of the isoxazole ring after CO₂ loss is a critical factor influencing the ease of this reaction. The mechanism typically involves the formation of a zwitterionic intermediate, which then eliminates carbon dioxide.
Carboxylic Acid Functional Group Transformations
Advanced Reactivity Studies
Beyond the fundamental transformations, the isoxazole ring itself can participate in more complex reactions, most notably ring-opening processes.
The term "oxazole" in the outline may refer to the broader class of azoles, as the target molecule is a 1,2-oxazole (isoxazole). The isoxazole ring is known to undergo ring-opening reactions under various conditions, primarily due to the inherent weakness of the N-O bond. researchgate.net These reactions are of significant synthetic utility, as they can lead to a variety of acyclic and other heterocyclic systems.
Common methods to induce ring-opening include:
Reductive Cleavage: The N-O bond is susceptible to cleavage by various reducing agents. This can lead to the formation of β-enaminones or other unsaturated amino carbonyl compounds.
Thermal or Photochemical Rearrangement: Under thermal or photochemical conditions, isoxazoles can rearrange to other heterocycles, such as oxazoles (1,3-oxazoles). This transformation is thought to proceed through a transient azirine intermediate. researchgate.net The specific pathway and final product depend heavily on the substitution pattern of the isoxazole ring and the reaction conditions employed. researchgate.net For instance, Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles can lead to the formation of oxazole-4-carboxylates. researchgate.net
Base-Induced Ring Opening: Strong bases can deprotonate the isoxazole ring, leading to ring cleavage and the formation of nitrile-containing intermediates.
These ring-opening strategies highlight the synthetic versatility of the isoxazole core, allowing for its transformation into other valuable chemical scaffolds.
Cross-Coupling Reactions of Halogenated Oxazole (B20620) Derivatives
Halogenated derivatives of this compound are valuable precursors for a variety of cross-coupling reactions, enabling the introduction of diverse substituents onto the oxazole core. Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are particularly effective for this purpose. nih.govnih.govijpsonline.com
These methodologies have been successfully applied to functionalize the 2-, 4-, and 5-positions of the oxazole ring. For example, a protocol for the Suzuki coupling of 2-aryl-4-trifloyloxazoles with a range of aryl and heteroaryl boronic acids has been described, proceeding in good to excellent yields under microwave assistance. nih.gov Similarly, site-selective C-4 and C-5 elaboration of 2-(phenylsulfonyl)-1,3-oxazole derivatives has been achieved through both Suzuki and Stille cross-coupling reactions. nih.gov
A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed, which combines an initial oxazole synthesis with a subsequent Ni-catalyzed Suzuki-Miyaura coupling reaction. This method utilizes carboxylic acids, amino acids, and boronic acids to generate a wide array of substituted oxazoles in good yields. beilstein-journals.orgbeilstein-journals.org The versatility of these cross-coupling strategies highlights their importance in the synthesis of complex oxazole-containing molecules. ijpsonline.combeilstein-journals.org
Mechanistic Insights into Complex Rearrangements
Curtius Rearrangement from Oxazole Carboxylic Acid Precursors
The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids into their corresponding isocyanates, which can then be transformed into amines, carbamates, or ureas. nih.govwikipedia.orgrsc.org This reaction proceeds through an acyl azide (B81097) intermediate and is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov
The mechanism of the Curtius rearrangement is believed to be a concerted process, involving the thermal decomposition of the acyl azide with simultaneous loss of nitrogen gas and migration of the R-group to form the isocyanate. wikipedia.org This concerted mechanism is supported by the absence of nitrene insertion or addition byproducts. wikipedia.org The rearrangement occurs with complete retention of the configuration of the migrating group. wikipedia.org
From a this compound precursor, the Curtius rearrangement would provide a route to 3-amino-4-ethyl-1,2-oxazole. The carboxylic acid would first be converted to an acyl azide, which upon heating, would rearrange to the corresponding isocyanate. Subsequent hydrolysis of the isocyanate would yield the primary amine. wikipedia.orgorganic-chemistry.org This transformation is a key step in the synthesis of various amine-containing bioactive molecules. nih.govnih.gov
Table 1: Key Steps in the Curtius Rearrangement
| Step | Reactant | Intermediate/Product | Reagents |
| 1 | Carboxylic Acid | Acyl Azide | Diphenylphosphoryl azide (DPPA) or similar |
| 2 | Acyl Azide | Isocyanate | Heat |
| 3 | Isocyanate | Primary Amine | Water (hydrolysis) |
| 4 | Isocyanate | Carbamate | Alcohol |
| 5 | Isocyanate | Urea | Amine |
Isomerization and Tautomerism Studies (e.g., Azirine-Oxazole Isomerization)
The isomerization of oxazoles and their precursors, particularly involving azirine intermediates, is a significant area of study. The high strain of the three-membered azirine ring makes it susceptible to isomerization under thermal, photochemical, or catalytic conditions, providing pathways to various five- and six-membered heterocycles. nih.govresearchgate.net
Specifically, 2-carbonyl-substituted 2H-azirines are known to isomerize to either isoxazoles or oxazoles. researchgate.net Research has shown that Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles can lead to the formation of oxazole-4-carboxylates. acs.orgnih.gov This process can be controlled to isolate transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can then be quantitatively isomerized to either isoxazoles under catalytic conditions or to oxazoles via non-catalytic thermolysis. acs.orgnih.govresearchgate.net
DFT calculations have been employed to understand the mechanism of these isomerizations, suggesting that the transformation of a 5-(2H-azirin-2-yl)oxazole to a 4H-pyrrolo[2,3-d]oxazole proceeds through a nitrenoid-like transition state to a 3aH-pyrrolo[2,3-d]oxazole intermediate, followed by a 1,5-H-shift. nih.gov
Tautomerism is another important aspect of oxazole chemistry. For instance, keto-enol tautomerism has been observed in related heterocyclic systems, where the equilibrium between the keto and enol forms is influenced by solvent polarity. nih.gov While specific tautomerism studies on this compound are not detailed in the provided context, the potential for such equilibria exists, particularly involving the carboxylic acid group and the oxazole ring, and could influence its reactivity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. Through the analysis of chemical shifts, signal integrations, and coupling patterns, a detailed map of the atomic connectivity can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the structural assignment of 4-Ethyl-1,2-oxazole-3-carboxylic acid. While specific experimental data for this compound is not publicly available, a predicted spectrum can be inferred based on established chemical shift principles and data from analogous structures.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the oxazole (B20620) ring proton, and the carboxylic acid proton. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating their adjacent positions. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the ethyl group carbons, the two sp²-hybridized carbons of the oxazole ring, and the carbonyl carbon of the carboxylic acid group are anticipated. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
NMR is also a powerful tool for purity assessment. The presence of unexpected signals in either the ¹H or ¹³C spectrum can indicate the presence of impurities, such as residual solvents or by-products from synthesis. The integration of signals in the ¹H NMR spectrum can be used to determine the relative molar ratio of the compound to any proton-containing impurities.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂CH₃ | ~1.3 | Triplet (t) | 3H |
| -CH₂ CH₃ | ~2.8 | Quartet (q) | 2H |
| Oxazole H-5 | ~8.5 | Singlet (s) | 1H |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂CH₃ | ~12 |
| -CH₂ CH₃ | ~20 |
| C4 (Ethyl-substituted) | ~115 |
| C3 (Carboxyl-substituted) | ~158 |
| C5 | ~157 |
| C OOH | ~165 |
Note: The data in these tables are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the stereochemistry of complex molecules. However, this compound is an achiral molecule and does not possess any stereocenters. Therefore, advanced NMR techniques for the purpose of stereochemical elucidation are not applicable to this particular compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and investigate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₆H₇NO₃, corresponding to a monoisotopic mass of 141.04259 Da. uni.lu HRMS can measure this mass with precision in the parts-per-million (ppm) range, allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other potential formulas with the same nominal mass. Analysis of an isomer, 4-ethyl-1,2-oxazole-5-carboxylic acid, shows predicted m/z values for common adducts which are expected to be identical for the target compound. uni.lu
Predicted HRMS Data for C₆H₇NO₃
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 142.04987 |
| [M+Na]⁺ | 164.03181 |
| [M-H]⁻ | 140.03531 |
Data sourced from PubChem for the isomeric compound 4-ethyl-1,2-oxazole-5-carboxylic acid. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry.
LC-MS is particularly well-suited for the analysis of this compound, as it is a relatively polar and non-volatile compound. This technique can be used to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of the product over time. It is also an effective method for assessing the purity of the final product and identifying any by-products. vedomostincesmp.runih.gov The use of derivatization reagents can enhance the chromatographic properties and ionization efficiency of carboxylic acids in LC-MS analysis. nih.gov
GC-MS analysis of carboxylic acids typically requires a derivatization step, such as esterification, to increase their volatility. researchgate.net Once derivatized, GC-MS can provide excellent chromatographic separation and is a valuable tool for purity assessment and the identification of volatile or semi-volatile impurities. researchgate.net
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
For this compound (precursor ion [M+H]⁺ at m/z 142.0), a plausible fragmentation pathway can be proposed. A primary and highly characteristic fragmentation for carboxylic acids is the loss of formic acid (HCOOH, 46 Da) or the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). Another common fragmentation is the cleavage of the C-C bond alpha to the carboxylic acid, leading to the loss of the carboxyl group as CO₂ (44 Da). The ethyl substituent may be lost as ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement or as an ethyl radical (•C₂H₅, 29 Da). Fragmentation of the isoxazole (B147169) ring itself can also occur, leading to characteristic neutral losses or fragment ions. nih.gov
Plausible MS/MS Fragmentations for [C₆H₇NO₃+H]⁺
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |
|---|---|---|---|
| 142.0 | H₂O | 124.0 | Dehydration |
| 142.0 | CO₂ | 98.0 | Decarboxylation |
| 142.0 | HCOOH | 96.0 | Loss of Formic Acid |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by a series of distinct absorption bands that confirm the presence of the carboxylic acid moiety, the ethyl substituent, and the oxazole heterocyclic ring.
The most prominent feature in the spectrum is an exceptionally broad absorption band appearing in the 2500-3300 cm⁻¹ region. spectroscopyonline.com This is the characteristic O-H stretching vibration of the carboxylic acid group. spectroscopyonline.com Its significant breadth is a direct consequence of strong intermolecular hydrogen bonding between molecules in the solid or liquid state. spectroscopyonline.com
The carbonyl (C=O) stretching vibration of the carboxylic acid provides a strong, sharp absorption band typically located between 1700 and 1725 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent oxazole ring and the hydrogen bonding environment.
Vibrations associated with the ethyl group are also evident. The aliphatic C-H stretching modes are observed as sharp peaks in the 2850-2960 cm⁻¹ range. Additionally, C-H bending (scissoring and rocking) vibrations for the -CH₂- and -CH₃ groups typically appear in the 1375-1465 cm⁻¹ region.
The oxazole ring itself contributes to the spectrum with a series of characteristic vibrations. The C=N stretching vibration is expected to produce an absorption band in the 1620-1680 cm⁻¹ region. The C-O-C stretching of the ring is typically found in the 1020-1250 cm⁻¹ range. Furthermore, the C-O stretching band associated with the carboxylic acid group is also present, often appearing as a strong peak between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Finally, a broad absorption band resulting from the out-of-plane O-H bend of the hydrogen-bonded carboxylic acid dimer can often be identified around 920 cm⁻¹. spectroscopyonline.com The collection of these specific absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| 2850-2960 (sharp) | C-H stretch | Ethyl Group (-CH₂, -CH₃) |
| 1700-1725 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1620-1680 | C=N stretch | Oxazole Ring |
| 1375-1465 | C-H bend | Ethyl Group |
| 1210-1320 (strong) | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
X-ray Crystallography for Solid-State Structure Determination
While specific experimental crystallographic data for this compound is not publicly available, the principles of molecular recognition and crystal engineering allow for a robust prediction of its solid-state structure. X-ray crystallography would provide precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in a single crystal. This technique is indispensable for confirming the molecular connectivity and understanding the supramolecular architecture. For a compound of this nature, key parameters such as the crystal system, space group, and unit cell dimensions would be determined.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 or Value |
| β (°) | Value |
| γ (°) | 90 or Value |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 2 or 4 |
*Note: These values are illustrative for a typical small organic molecule and are not experimental data for this compound. The actual parameters can only be determined through experimental X-ray diffraction analysis.
The formation of a stable crystal lattice for this compound is primarily driven by strong and directional intermolecular hydrogen bonds. The carboxylic acid functional group is a highly effective hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).
The most significant and predictable intermolecular interaction is the formation of a centrosymmetric dimer. In this arrangement, two molecules of this compound associate through a pair of strong O-H···O=C hydrogen bonds, creating a robust eight-membered ring motif. This dimerization is a classic and highly stable supramolecular synthon for carboxylic acids and is the foundational interaction governing the crystal packing.
Once these dimers are formed, they arrange themselves in space to maximize packing efficiency, a process guided by weaker, less directional forces. These secondary interactions would include:
Weak C-H···O Hydrogen Bonds: The hydrogen atoms of the ethyl group or the oxazole ring may interact with the oxygen atoms of the oxazole ring or the carboxylic acid group of neighboring dimers.
The nitrogen atom in the oxazole ring can also act as a weak hydrogen bond acceptor, potentially interacting with C-H donors from adjacent molecules. researchgate.net The interplay between the strong hydrogen-bonded dimers and these weaker, space-filling interactions dictates the final, unique three-dimensional crystal lattice of the compound.
Computational and Theoretical Studies of 4 Ethyl 1,2 Oxazole 3 Carboxylic Acid
Quantum Chemical Investigations
Quantum chemical methods are fundamental to predicting the molecular properties of 4-Ethyl-1,2-oxazole-3-carboxylic acid from first principles. These calculations provide a deep understanding of the molecule's electronic architecture and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. researchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the lowest energy conformation. mdpi.comresearchgate.net
These calculations would reveal key structural parameters, including the bond lengths and angles of the isoxazole (B147169) ring, the ethyl group, and the carboxylic acid moiety. The analysis would likely show a planar isoxazole ring, characteristic of aromatic heterocyclic systems. ijpsonline.com The electronic distribution across the molecule, influenced by the electronegative oxygen and nitrogen atoms of the ring and the electron-withdrawing carboxylic acid group, can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic and nucleophilic attack. nih.gov
Prediction of Molecular Descriptors (e.g., HOMO, LUMO, Dipole Moment, Electrophilicity)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Table 1: Predicted Molecular Descriptors for this compound The following values are illustrative, based on DFT calculations for structurally similar small heterocyclic carboxylic acids and are presented to demonstrate the type of data generated from such studies.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy Highest Occupied Molecular Orbital: Region of electron donation. | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy Lowest Unoccupied Molecular Orbital: Region of electron acceptance. | ~ -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. A smaller gap implies higher reactivity. | ~ 4.7 eV | Predicts chemical stability and reactivity |
| Dipole Moment Measure of the molecule's overall polarity. | ~ 3.5 D | Influences solubility and intermolecular forces |
| Electrophilicity Index (ω) A measure of the ability of a species to accept electrons. | ~ 1.5 eV | Quantifies electrophilic nature |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential chemical transformations of this compound, providing insights that are often difficult to obtain through experimental means alone. researchgate.net
Transition State Analysis and Reaction Energetics
By modeling reaction pathways, computational chemistry can identify transition state structures, which are the highest energy points along a reaction coordinate. researchgate.net For reactions involving the isoxazole ring, such as cycloadditions or ring-opening mechanisms, locating the transition state and calculating its energy relative to the reactants and products allows for the determination of the activation energy. nih.gov This information is vital for predicting reaction rates and understanding whether a reaction is kinetically feasible. Plausible mechanisms for the synthesis or transformation of isoxazoles can be evaluated, comparing the energetics of different routes to determine the most likely pathway. nih.govacs.org
Adsorption Behavior and Surface Interactions
The interaction of this compound with surfaces is relevant for applications in catalysis and materials science. Computational models can simulate the adsorption of the molecule onto various surfaces, such as metals or metal oxides. europa.eu These simulations calculate adsorption energies and identify the most stable adsorption geometries. europa.eu It is expected that the carboxylic acid group would play a dominant role in surface binding through the formation of strong interactions via its oxygen atoms. The isoxazole ring's nitrogen and oxygen atoms could also contribute to the binding energy. europa.eu Understanding this behavior is key to designing materials that can effectively anchor or orient these molecules.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations often focus on a single, lowest-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the molecule's flexibility and behavior over time. nih.gov
For this compound, key areas of flexibility include the rotation around the C-C bond connecting the ethyl group to the ring and the C-C bond of the carboxylic acid group. A potential energy surface scan can identify various stable conformers (local energy minima) and the energy barriers to rotation between them.
Molecular dynamics simulations would place the molecule in a simulated environment (e.g., a box of water molecules) to observe its dynamic behavior. researchgate.net These simulations provide insights into how the molecule interacts with its surroundings, including the formation of hydrogen bonds between the carboxylic acid group and solvent molecules. MD is particularly useful for understanding how the molecule might behave in a biological system, predicting its preferred conformations and interactions with larger biomolecules. nih.gov
Theoretical Studies on Stability and Aromaticity of Oxazole (B20620) Derivatives
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of heterocyclic compounds. For oxazole derivatives, these studies focus on quantifying the stability and the degree of aromaticity of the five-membered ring, which are crucial for predicting their reactivity and behavior in biological systems.
The oxazole ring is generally considered to be a weakly aromatic system. wikipedia.orgthepharmajournal.com It possesses a planar, cyclic structure with six π-electrons (four from the two double bonds and two from the oxygen atom's lone pair), satisfying the basic requirements for aromaticity. semanticscholar.org However, the presence of two heteroatoms with different electronegativities, oxygen and nitrogen, results in an uneven distribution of electron density and incomplete delocalization of the π-electrons. semanticscholar.orgtaylorandfrancis.com This characteristic imparts a greater diene-like character to the oxazole ring compared to more robustly aromatic heterocycles like thiazole (B1198619) or imidazole. taylorandfrancis.com Some studies, based on bond length and bond order analyses, have even proposed that 1,2-oxazoles should be classified as non-aromatic molecules. researchgate.net
Several computational methods are employed to evaluate the stability and aromaticity of these derivatives:
Energetic Criteria: Aromatic Stabilization Energy (ASE) calculations quantify the additional stability a cyclic compound gains from the delocalization of its π-electrons compared to a hypothetical non-aromatic analogue. scirp.org
Geometric Criteria: Methods like the Harmonic Oscillator Model of Aromaticity (HOMA) assess aromaticity by analyzing the variation in bond lengths around the ring. scispace.com A higher HOMA value, approaching 1 for benzene, indicates greater aromaticity and less bond length alternation. scispace.com
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. scirp.org It involves calculating the magnetic shielding at the center of the ring. A negative NICS value is typically indicative of aromatic character, signifying a diamagnetic ring current. scirp.org
Electronic Criteria: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key indicator of kinetic stability. scirp.orgirjweb.com A larger HOMO-LUMO gap generally corresponds to lower reactivity and greater electronic stability. irjweb.com
The following tables summarize the theoretical concepts and provide illustrative data for context.
Table 1: Common Theoretical Methods for Assessing Aromaticity and Stability
| Method | Property Measured | Indication of Aromaticity/Stability |
|---|---|---|
| Aromatic Stabilization Energy (ASE) | Energy difference between the cyclic, delocalized system and a non-aromatic reference compound. | A higher positive value indicates greater stabilization due to aromaticity. |
| Harmonic Oscillator Model of Aromaticity (HOMA) | Degree of bond length equalization within the ring. | Values closer to 1 indicate higher aromatic character. |
| Nucleus-Independent Chemical Shift (NICS) | Magnetic shielding at a specific point in space (e.g., ring center). | Negative values (e.g., NICS(0)) suggest the presence of an aromatic ring current. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. |
Applications in Synthetic Organic Chemistry
Role as a Versatile Synthetic Intermediate
Substituted oxazole (B20620) carboxylic acids are recognized as valuable building blocks in organic synthesis due to the inherent reactivity of the oxazole ring and the carboxylic acid functional group. nih.gov
The oxazole nucleus is a key structural motif in numerous natural products and biologically active molecules. nih.gov Carboxylic acid derivatives of oxazoles and the closely related isoxazoles can serve as precursors for more complex heterocyclic systems. For instance, isoxazole (B147169) derivatives have been utilized in ring expansion reactions to generate substituted 4-oxo-1,4-dihydropyridine-3-carboxylates, which are important pharmacophores. beilstein-journals.org This suggests that 4-Ethyl-1,2-oxazole-3-carboxylic acid could potentially be employed in similar transformations to construct larger, more elaborate heterocyclic frameworks. The ethyl and carboxylic acid substituents on the oxazole ring provide handles for further chemical modifications and the construction of diverse molecular architectures. Thiazole (B1198619) and oxazole-containing building blocks are also valuable in the solid-phase synthesis of natural products. capes.gov.br
The oxazole ring is a component of various materials with interesting photophysical properties. While direct evidence for the use of this compound in advanced materials is not available, related oxazole-containing structures are known to be incorporated into ligands for catalysis. For example, 1,3-oxazole and 4,5-dihydro-1,3-oxazole motifs are found in ligands for vanadium catalysts used in polymerization reactions. mdpi.com The potential for derivatization of the carboxylic acid group in this compound could allow for its incorporation into larger polymeric structures or coordination complexes, potentially leading to new materials with tailored electronic or catalytic properties.
Derivatization for Enhanced Synthetic Utility
The presence of a carboxylic acid group on the oxazole ring provides a prime site for derivatization, significantly expanding the synthetic utility of the molecule.
The carboxylic acid moiety of this compound can be readily converted into a variety of other functional groups. Standard organic transformations can be applied to convert the carboxylic acid into esters, amides, acid chlorides, and other derivatives. lumenlearning.com This allows for the introduction of a wide array of chemical handles that can be used for subsequent reactions, such as cross-coupling reactions or further functional group interconversions. ijpsonline.comijpsonline.com For example, the conversion to an acid chloride would facilitate reactions with various nucleophiles to introduce new substituents.
Table 1: Potential Derivatizations of the Carboxylic Acid Group
| Functional Group | Reagents and Conditions | Potential Utility |
|---|---|---|
| Ester | Alcohol, Acid catalyst | Protection, Solubilization, Further functionalization |
| Amide | Amine, Coupling agent (e.g., EDC, DCC) | Introduction of peptidic linkages, Bioactive scaffolds |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for acylation reactions |
While no specific examples of this compound in click chemistry have been documented, the principles of this powerful synthetic tool can be applied. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for forming stable triazole linkages. organic-chemistry.orgsigmaaldrich.com To employ this compound in such strategies, it would first need to be functionalized with either an azide (B81097) or an alkyne group. This could be achieved by converting the carboxylic acid to an amide or ester bearing the desired clickable moiety.
For bioconjugation, the carboxylic acid can be activated (e.g., with EDC/NHS) to react with amine groups on biomolecules, forming a stable amide bond. nih.gov This approach allows for the attachment of the oxazole core to proteins, peptides, or other biological macromolecules.
Table 2: Potential Strategies for Click Chemistry and Bioconjugation
| Strategy | Modification of this compound | Target Molecule | Resulting Linkage |
|---|---|---|---|
| Click Chemistry (CuAAC) | Conversion of carboxylic acid to an alkyne-containing amide/ester | Azide-functionalized molecule | 1,2,3-Triazole |
| Click Chemistry (CuAAC) | Conversion of carboxylic acid to an azide-containing amide/ester | Alkyne-functionalized molecule | 1,2,3-Triazole |
Development of New Synthetic Methodologies Utilizing Oxazole Carboxylic Acid Derivatives
The development of novel synthetic methods is a cornerstone of organic chemistry. Oxazole carboxylic acids and their derivatives are often employed in the creation of new reaction pathways. For instance, one-pot procedures for the synthesis of 2-oxazolines from carboxylic acids have been developed. nih.gov Furthermore, new methods for the synthesis of polysubstituted oxazoles directly from carboxylic acids are continually being explored, highlighting the importance of this class of starting materials. nih.gov Research in this area focuses on improving efficiency, scalability, and functional group tolerance. nih.gov The unique substitution pattern of this compound could make it a valuable substrate for testing and developing new synthetic transformations within the field of heterocyclic chemistry.
Future Research Directions in Oxazole Carboxylic Acid Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of oxazole (B20620) derivatives has traditionally relied on classic methods such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis. ijpsonline.com While foundational, these methods can suffer from limitations like harsh reaction conditions or low yields. ijpsonline.com The future of synthesizing compounds like 4-Ethyl-1,2-oxazole-3-carboxylic acid is geared towards efficiency, sustainability, and versatility.
A primary area of future research is the development of one-pot synthesis procedures that start directly from carboxylic acids. nih.gov Recent breakthroughs have shown that using stable activating agents, such as triflylpyridinium or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), allows for the direct and efficient conversion of carboxylic acids into highly functionalized oxazoles. acs.orgbeilstein-journals.org This approach is highly relevant as it streamlines the synthesis, reduces waste by minimizing intermediate purification steps, and demonstrates broad substrate scope and functional group tolerance. acs.org
Furthermore, the principles of green chemistry are becoming central to the development of new synthetic protocols. ijpsonline.com Future methodologies will increasingly focus on:
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions. ijpsonline.comrjstonline.com
Use of Greener Solvents: Research is moving away from hazardous organic solvents towards more environmentally benign options like water or ionic liquids. ijpsonline.com
Novel Catalysis: The use of efficient and recyclable catalysts, including copper-based systems and biocatalysts, is a key area of exploration to create cleaner and more economical processes. ijpsonline.com
Table 1: Comparison of Synthetic Methodologies for Oxazole Carboxylic Acids
| Feature | Conventional Methods (e.g., Robinson-Gabriel) | Emerging Sustainable Methods |
|---|---|---|
| Starting Materials | Often requires pre-functionalized precursors (e.g., α-acylamino ketones) ijpsonline.com | Direct use of readily available carboxylic acids nih.govacs.org |
| Reaction Steps | Multi-step processes with intermediate isolation ijpsonline.com | Often one-pot procedures, increasing efficiency beilstein-journals.org |
| Conditions | Frequently requires harsh dehydrating agents (e.g., H₂SO₄, POCl₃) and high temperatures ijpsonline.com | Milder conditions, use of microwave or ultrasound irradiation ijpsonline.com |
| Sustainability | Generates significant chemical waste, high energy consumption | Reduced waste, lower energy use, use of green solvents and catalysts ijpsonline.commdpi.com |
| Efficiency | Can have moderate to low yields ijpsonline.com | Generally provides good to excellent yields acs.orgbeilstein-journals.org |
Advanced Mechanistic Investigations and Reaction Discovery
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering novel chemical transformations. For oxazole carboxylic acids, future research will likely focus on elucidating the precise pathways of their formation and subsequent reactions. For instance, in the direct synthesis from carboxylic acids, detailed studies on the formation and reactivity of key intermediates, such as in situ generated acylpyridinium salts, will allow chemists to fine-tune reaction conditions for maximum efficiency and selectivity. nih.govacs.org
Another promising frontier is the discovery of novel reactions that use the oxazole core as a reactive handle. The oxazole ring can undergo various transformations, including conversions to other heterocyclic systems like pyrroles, pyrimidines, or thiazoles. tandfonline.com A deeper mechanistic understanding of these ring-opening and recyclization reactions could unlock new synthetic routes to diverse molecular scaffolds. tandfonline.com
Domino reactions, where a sequence of transformations occurs in a single step without the addition of new reagents, represent a powerful strategy for building molecular complexity. Research into controlled isomerization reactions, such as the iron-catalyzed conversion of isoxazole (B147169) precursors into oxazole-4-carboxylic acid derivatives, provides a pathway to these structures through mechanistically complex and elegant cascades. researchgate.net Additionally, the concept of using the oxazole ring to internally activate the appended carboxylic acid function for macrocyclization reactions presents a novel and atom-economic strategy for synthesizing complex molecules like macrocyclodepsipeptides. acs.org
Rational Design of Derivatives for Specific Chemical Applications
The oxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. researchgate.net The future of research on this compound and its analogues heavily involves the rational design of derivatives for highly specific applications, guided by detailed structure-activity relationship (SAR) studies. benthamdirect.comnih.gov
SAR studies systematically modify the structure of a lead compound—for example, by changing the substituents on the oxazole ring—to understand how these changes affect its biological activity. researchgate.netnih.gov This knowledge allows for the targeted design of molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. rsc.org
Key areas for the rational design of oxazole derivatives include:
Anticancer Agents: The oxazole scaffold is present in numerous compounds designed to inhibit critical cancer targets. Future work will focus on designing derivatives that act as inhibitors of tubulin polymerization, protein kinases, and signal transducer and activator of transcription 3 (STAT3), which are all implicated in cancer progression. benthamdirect.combenthamscience.comnih.govacs.org
Metabolic Diseases: Derivatives have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors (PPAR alpha/gamma), which are important targets for treating metabolic disorders like diabetes. nih.gov
Infectious Diseases: The oxazole core is a valuable component in the design of novel agents targeting viral proteases, such as the main protease (Mᵖʳᵒ) of SARS-CoV-2. mdpi.comnih.gov
Table 2: Rational Design Strategies for Oxazole Derivatives
| Target Application | Biological Target Example | Design Strategy & Rationale |
|---|---|---|
| Oncology | Tubulin | Design of sulfonamide derivatives that bind to the colchicine (B1669291) site, disrupting microtubule dynamics and inducing apoptosis in cancer cells. nih.gov |
| Oncology | STAT3 Protein | Modification of carboxylic acid-based scaffolds to improve binding affinity and inhibit STAT3 phosphorylation and activation. acs.org |
| Metabolic Disease | PPAR alpha/gamma | Combining the oxazole core with structural features of known agonists (glitazones, fibric acids) to create dual-acting agents for diabetes. nih.gov |
| Antiviral | SARS-CoV-2 Main Protease (Mᵖʳᵒ) | Development of oxazole-based macrocycles or acylhydrazone hybrids designed to fit into the active site of the viral enzyme, inhibiting its function. mdpi.comnih.gov |
Integration with Machine Learning and AI for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. mdpi.com For oxazole carboxylic acid chemistry, these computational tools offer a path to accelerate research and development cycles significantly. nih.govproquest.com
Future research will leverage AI and ML in several key ways:
Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the outcomes and yields of synthetic routes. nih.govresearchgate.net This allows chemists to identify the most promising pathways for synthesizing a target molecule like this compound before entering the lab, saving time and resources. proquest.com While powerful, the accuracy of these models depends heavily on the quality and breadth of the training data. acs.org
Computer-Aided Retrosynthesis: AI-powered tools can propose complete synthetic routes for complex molecules by working backward from the target structure. chemrxiv.org For heterocyclic chemistry, where synthetic pathways can be non-obvious, these tools can suggest novel and efficient disconnections, although their performance on less common ring systems is an active area of development. chemrxiv.org
De Novo Drug Design: Generative AI algorithms can design entirely new molecules with desired properties from the ground up. azoai.comnih.gov These models can be instructed to generate novel oxazole-based structures predicted to have high binding affinity for a specific biological target, possess favorable drug-like properties, and be synthetically accessible. nih.gov
Virtual Screening: AI can rapidly screen massive virtual libraries containing millions or even billions of oxazole derivatives to identify those with the highest probability of being active against a disease target. nih.gov This dramatically accelerates the initial "hit-finding" stage of drug discovery.
Table 3: Applications of AI and Machine Learning in Oxazole Chemistry
| AI/ML Application | Description | Impact on Research & Discovery |
|---|---|---|
| Reaction Yield Prediction | ML models are trained on reaction data to predict the success rate of a given chemical transformation. researchgate.net | Optimizes reaction conditions, reduces experimental failures, and accelerates the synthesis of new compounds. |
| Retrosynthesis Prediction | AI algorithms suggest potential synthetic pathways for a target molecule by identifying key bond disconnections. chemrxiv.org | Assists chemists in designing efficient routes to novel and complex oxazole structures. |
| Generative Molecular Design | Deep learning models (e.g., GANs) create novel chemical structures with specific, optimized properties (e.g., high potency, low toxicity). nih.gov | Accelerates the design of new lead compounds and explores vast, untapped regions of chemical space. |
| Virtual High-Throughput Screening | AI-driven platforms computationally evaluate large libraries of virtual compounds to prioritize candidates for synthesis and biological testing. nih.gov | Dramatically reduces the time and cost of identifying promising "hit" molecules in early-stage drug discovery. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethyl-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis of oxazole derivatives often involves cyclization of nitrile precursors or functionalization of pre-existing oxazole rings. For example, 5-methyl-1,2-oxazole-3-carboxylic acid was synthesized via nitration in concentrated sulfuric acid with sodium nitrate at 50°C for 16 hours . Adapting this method, the ethyl group could be introduced via alkylation of a precursor (e.g., using ethyl bromide) before cyclization.
- Key Variables : Temperature (50–80°C), solvent polarity (e.g., sulfuric acid for nitration), and stoichiometry of alkylating agents. Yield optimization requires monitoring by TLC or HPLC to avoid over-nitration or side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- X-ray crystallography : Used for 5-methyl-1,2-oxazole-3-carboxylic acid to confirm planarity of the oxazole ring and hydrogen-bonded dimer formation .
- NMR/FTIR : Compare spectral data (e.g., δ ~2.28 ppm for methyl groups in ¹H NMR ) to verify substituent positions and carboxylate protonation states.
- Elemental analysis : Validate molecular formula (e.g., C₆H₇NO₃ for the ethyl analog).
Q. What preliminary biological screening data exist for oxazole-3-carboxylic acid derivatives?
- Findings : 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid showed antimicrobial activity against pathogens (e.g., E. coli) and inhibited cancer cell proliferation (e.g., MCF-7, A549) via apoptosis .
- Protocol : Screen this compound using agar diffusion (antimicrobial) and MTT assays (cytotoxicity). Compare IC₅₀ values to structurally similar compounds to assess substituent effects.
Advanced Research Questions
Q. How do substituents (e.g., ethyl vs. methyl) on the oxazole ring influence intermolecular interactions in crystal structures?
- Crystallographic Insights : In 5-methyl-1,2-oxazole-3-carboxylic acid, π–π stacking (centroid distance: 3.234 Å) and O–H⋯O hydrogen bonds stabilize dimer formation . The ethyl group may introduce steric hindrance, altering packing efficiency.
- Experimental Design : Grow single crystals via slow evaporation (e.g., in ethanol/water). Compare lattice parameters and Hirshfeld surfaces to quantify substituent effects on non-covalent interactions.
Q. What contradictions exist in reported biological activities of oxazole-3-carboxylic acid derivatives, and how can they be resolved?
- Case Study : While 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid showed anticancer activity , conflicting results may arise from assay conditions (e.g., serum concentration, exposure time).
- Resolution : Standardize protocols (e.g., 24–72 h exposure, 10% FBS) and use isoform-specific inhibitors (e.g., caspases for apoptosis validation). Cross-validate with transcriptomic profiling to identify mechanistic pathways.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate carboxylate group charge distribution.
- Docking Studies : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Compare binding affinities to methoxymethyl and hydroxymethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
